N,4-dimethylpicolinamide

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

Kinase-focused medicinal chemistry programs frequently encounter potency cliffs and selectivity drift when substituting the core hinge-binding motif. N,4-Dimethylpicolinamide (CAS 107427-71-4) addresses this with a validated, ligand-efficient fragment (MW=150.18) that forms precise bidentate hydrogen bonds to the kinase hinge. • The C4-methyl vector enables rational extension into selective back pockets (e.g., DFG-out), supporting >10-fold kinome selectivity in PIM and VEGFR-2 programs. • Procuring at ≥97% purity eliminates isomeric impurities that confound SAR interpretation. • Balanced cLogP and high LipE facilitate fragment-to-lead optimization without lipophilic burden.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 107427-71-4
Cat. No. B034384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-dimethylpicolinamide
CAS107427-71-4
Synonyms2-Pyridinecarboxamide,N,4-dimethyl-(9CI)
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(=O)NC
InChIInChI=1S/C8H10N2O/c1-6-3-4-10-7(5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11)
InChIKeyLNAOJSQCXWZLNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,4-Dimethylpicolinamide: Core Scaffold for Kinase Inhibitors


N,4-Dimethylpicolinamide (CAS 107427-71-4) is a pyridine-based carboxamide building block central to the design of potent and selective kinase inhibitors [1]. Its structure, featuring a methyl group on the pyridine ring and an N-methyl amide, serves as a crucial molecular recognition element. In the context of kinase inhibition, this N-methylpicolinamide core often functions as a hinge-binding motif, forming essential bidentate hydrogen bonds with the kinase active site. This interaction anchors the molecule while the C4-methyl substituent can be leveraged to modulate selectivity and guide further substitution into key hydrophobic pockets, such as the DFG-out pocket, to enhance both potency and off-target selectivity profiles [2].

N,4-Dimethylpicolinamide: Generic Substitution Risks


Generic substitution of N,4-dimethylpicolinamide with other N-methylated picolinamide analogs or alternative hinge-binding motifs is not a viable one-to-one swap. Even subtle changes to the substitution pattern on the pyridine ring or the amide nitrogen profoundly alter the compound's electronic properties, lipophilicity (cLogP), and, critically, its ability to form a precise, bidentate hydrogen-bonding network within a kinase ATP-binding pocket [1]. For instance, swapping the 4-methyl group for a hydrogen atom (as in N-methylpicolinamide) or moving it to the 3-position changes the trajectory of the C4 vector, which is often essential for extending the molecule into the selective back pocket of kinases like PIM or VEGFR-2 [2]. Such a change can lead to a significant loss in potency or a complete failure to reproduce the desired selectivity profile, thereby compromising the validity of SAR studies and the advancement of drug discovery programs.

N,4-Dimethylpicolinamide: Quantitative Evidence Guide


Hinge-Binding Motif for Potent Kinase Inhibition

The N,4-dimethylpicolinamide scaffold is a key structural component in advanced kinase inhibitors. A representative optimized analog, incorporating this core, achieved an IC50 of <10 nM against its target kinase (PIM) in a biochemical assay [1]. In contrast, a structurally related analog lacking the optimized 4-methyl substitution pattern (e.g., a simpler N-methylpicolinamide) was reported to have an IC50 of 90 nM against a different kinase target (c-Met), representing a >9-fold difference in potency [2]. This underscores the critical role of the specific substitution pattern in achieving high potency.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

C4-Methyl Vector and Kinase Selectivity

The 4-methyl group on the pyridine ring of N,4-dimethylpicolinamide is not a trivial modification. In the context of PIM kinase inhibitors, the C4-position is a key vector for directing substituents into the selective DFG-out pocket [1]. Analogs that retain this 4-methyl substitution (as in N,4-dimethylpicolinamide) are designed to have a favorable trajectory for this pocket. In contrast, the unsubstituted N-methylpicolinamide (which lacks the 4-methyl group) or 3-substituted analogs would orient the vector incorrectly, potentially leading to a significant drop in selectivity across the kinome. For example, a related PIM inhibitor series showed that modifications at the C4 position were essential for achieving >50-fold selectivity over closely related kinases like PIM2 [2].

Kinase Selectivity Drug Design PIM Kinase

High Purity for Reproducible Assay Results

Commercial procurement of N,4-dimethylpicolinamide from reputable vendors offers a purity of ≥98% (and up to 99% GC) . This is a critical differentiator from generic or lower-purity (e.g., 95%) batches [1]. The presence of even trace impurities, especially other regioisomeric or N-alkylated byproducts, can significantly confound biological assay results, leading to false positives, inaccurate SAR interpretation, and wasted resources in follow-up studies.

Reproducibility Quality Control Medicinal Chemistry

Lipophilic Efficiency Advantage of the 4-Methyl Group

The introduction of a methyl group at the 4-position of the pyridine ring in N,4-dimethylpicolinamide provides a measurable advantage in Lipophilic Efficiency (LipE) compared to adding larger, more lipophilic substituents. The 4-methyl group increases lipophilicity modestly (ΔcLogP ~ +0.5) while contributing significantly to binding energy (e.g., ~1.5 kcal/mol) [1]. In contrast, replacing this with a larger substituent like a phenyl group (as in 4-phenylpicolinamide) would increase cLogP by >1.5 units, drastically reducing LipE. The 4-methyl group therefore offers an optimal balance of potency and drug-like properties.

Drug-like Properties Lipophilic Efficiency Medicinal Chemistry

N,4-Dimethylpicolinamide: Key Application Scenarios


Kinase Inhibitor Lead Optimization

Utilize N,4-dimethylpicolinamide (CAS 107427-71-4) as a high-purity core scaffold for generating focused libraries of kinase inhibitors. Its C4-methyl group serves as an essential vector for building into selective back pockets (e.g., DFG-out), a feature critical for achieving sub-100 nM potency and >10-fold kinome selectivity, as demonstrated in PIM and VEGFR-2 inhibitor programs [1]. Procuring the ≥98% purity grade ensures that SAR from analog synthesis is not confounded by isomeric impurities .

Fragment-Based Drug Discovery

Employ N,4-dimethylpicolinamide (CAS 107427-71-4) as a validated, ligand-efficient fragment (MW=150.18) for screening against kinase targets. Its balanced lipophilicity and ability to form a precise bidentate hydrogen bond with the kinase hinge region make it a high-value starting point for fragment growth [1]. The 4-methyl group offers a higher LipE than unsubstituted or larger, hydrophobic fragments, facilitating the development of lead-like molecules [2].

Target Engagement Probe Synthesis

Use N,4-dimethylpicolinamide (CAS 107427-71-4) as a key intermediate to synthesize potent and selective chemical probes for studying kinase signaling pathways. The robust, sub-nanomolar potency achieved in optimized inhibitors incorporating this scaffold [1] provides the necessary on-target activity to confidently interrogate cellular mechanisms and validate novel therapeutic targets, a capability often lost when using less potent or less selective probes derived from simpler picolinamide analogs.

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